Product packaging for 1,3-Bis(carboxyphenoxy)propane(Cat. No.:)

1,3-Bis(carboxyphenoxy)propane

Cat. No.: B12392497
M. Wt: 316.30 g/mol
InChI Key: WXMFWWZIJLIMLP-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Bis(carboxyphenoxy)propane as a Dicarboxylic Acid Monomer

This compound, with the chemical formula C₁₇H₁₆O₆, is an organic compound classified as a dicarboxylic acid. lookchem.com Its structure features a flexible three-carbon propane (B168953) chain linking two phenoxy groups, which are in turn terminated by carboxylic acid functional groups. This unique combination of a flexible aliphatic spacer and rigid aromatic rings imparts a distinct set of properties to the molecule and the materials derived from it.

The presence of two carboxylic acid groups allows this compound to act as a monomer in various polymerization reactions. lookchem.com It is a key component in the synthesis of several classes of polymers, including polyesters, polyamides, and, most notably, polyanhydrides. lookchem.comresearchgate.net The distance and flexibility between the two carboxyl groups are critical factors that influence the physical and chemical characteristics of the resulting polymers, such as their thermal properties, solubility, and biodegradability. researchgate.netnih.gov

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
CAS Number 3753-81-9 sigmaaldrich.com
Molecular Formula C₁₇H₁₆O₆ lookchem.com
Molecular Weight 316.31 g/mol sigmaaldrich.comchemicalbook.com
Melting Point 310 °C sigmaaldrich.comchemicalbook.com
Appearance Solid sigmaaldrich.com
Functional Group Carboxylic Acid sigmaaldrich.com

This table is generated based on the data from the text.

Significance of this compound in Polymer Chemistry and Supramolecular Architecture

The utility of this compound as a monomer is extensive, with significant contributions to both polymer chemistry and the field of supramolecular architecture.

In polymer chemistry , this compound is a foundational monomer for producing high-performance polymers. lookchem.com Its copolymerization with other monomers, such as sebacic acid, leads to the formation of polyanhydrides. nih.govnih.govnih.gov These polyanhydrides are particularly valued in the biomedical field for their biodegradability and biocompatibility, making them suitable as carriers for drug delivery systems. nih.govmedchemexpress.com The copolymer poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) has been investigated for use in drug delivery matrices. nih.govresearchgate.net Furthermore, this compound is utilized in the synthesis of aromatic polyesters and polyamides. researchgate.netgoogle.com For instance, new polyamides with flexible trimethylene segments have been synthesized through the direct polycondensation of 1,3-bis(4-carboxy phenoxy) propane with hydantoin (B18101) derivatives. researchgate.netajol.info These resulting polymers exhibit high thermal stability, with glass-transition temperatures recorded between 130 and 155 °C. researchgate.net

In the realm of supramolecular architecture , this compound serves as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). ajol.inforsc.orgpublish.csiro.au The ability of its carboxylate groups to coordinate with metal ions allows for the formation of extended one-, two-, or three-dimensional structures. ajol.infopublish.csiro.au The flexibility of the propane linker can lead to the formation of diverse and interesting topologies, such as interpenetrating networks. publish.csiro.au For example, a novel coordination polymer with an inclined polyrotaxane topology was constructed using 1,3-bis(4-carboxyphenoxy) propane, demonstrating the significant role of flexible ligands in creating complex supramolecular structures. publish.csiro.au These materials are of interest for their potential applications in areas such as catalysis and gas storage.

Overview of Research Trajectories Involving this compound

Research involving this compound is dynamic and follows several key trajectories. A major focus has been on its application in biomedical materials , particularly for controlled drug delivery. nih.govmedchemexpress.com Studies have explored the degradation behavior of polyanhydrides derived from this monomer, both in bulk and nanoparticle form, to fine-tune drug release kinetics. nih.gov Research has also investigated the metabolic disposition of the monomer after polymer degradation in vivo. nih.gov The development of poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) for use in implantable drug delivery systems is a significant area of this research. medchemexpress.comresearchgate.net

Another significant research avenue is the synthesis and characterization of novel polymers . Scientists are exploring the creation of new polyamides and polyesters with enhanced thermal and mechanical properties. researchgate.netgoogle.com For example, research into new polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives has yielded polymers with high thermal stability. researchgate.netajol.info

The field of coordination chemistry represents a third major research direction. Researchers are actively designing and synthesizing new coordination polymers and MOFs using this compound as a ligand. ajol.inforsc.orgpublish.csiro.au These studies often focus on controlling the resulting structures and exploring their potential applications, such as in catalysis for reactions involving CO₂ and epoxides, or as sensors. publish.csiro.auacs.org The role of the flexible ligand in directing the formation of entangled and interpenetrated networks is a subject of ongoing investigation. rsc.org

The following table presents a summary of research findings on polymers derived from this compound:

Polymer TypeCo-monomer(s)Key Findings
Polyamide Hydantoin derivativesHigh thermal stability (Tg: 130-155 °C, 5% weight loss: 325-415 °C) researchgate.netajol.info
Polyester (B1180765) Dihydric phenols (e.g., bisphenol A)Shapable aromatic polyesters with high glass transition temperatures (Tg ≥ 70 °C) google.com
Polyanhydride Sebacic acidBiodegradable and biocompatible; used in drug delivery systems nih.govnih.gov
Coordination Polymer Ni(II) ions and N-donor ligandsForms interesting topologies (e.g., 2D + 2D → 3D inclined polyrotaxane) with catalytic properties publish.csiro.au
Metal-Organic Framework Co(II) ions and other organic ligandsFormation of various entangled coordination motifs rsc.org

This table is generated based on the data from the text.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B12392497 1,3-Bis(carboxyphenoxy)propane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

2-[3-(2-carboxyphenoxy)propoxy]benzoic acid

InChI

InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21)

InChI Key

WXMFWWZIJLIMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis Carboxyphenoxy Propane

Historical and Contemporary Synthesis Routes of 1,3-Bis(carboxyphenoxy)propane

The primary and most widely cited method for synthesizing this compound (CPP) involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459). researchgate.netajol.info This Williamson ether synthesis is a classical approach that has been adapted and remains a cornerstone for producing this valuable monomer. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in an aqueous solution. researchgate.netajol.info

Historically, the synthesis of dicarboxylic acids like CPP was driven by the need for monomers in the production of polyesters and polyamides. A method described by Conix in 1966 for synthesizing bis(p-carboxyphenoxy)alkanes laid the groundwork for many subsequent preparations of CPP and its analogues. nih.govfda.gov This foundational work has been modified over the years, for instance, by using different dihaloalkanes to alter the length of the alkyl chain between the phenoxy groups. nih.gov

Contemporary routes still heavily rely on the nucleophilic substitution reaction between the phenoxide of 4-hydroxybenzoic acid and 1,3-dibromopropane. researchgate.netajol.info Variations in the procedure often lie in the purification and isolation steps. For example, after the initial reaction, the crude product is often purified by dissolving it in a basic solution and then reprecipitating it with a strong acid, followed by washing with water to remove any inorganic salts. researchgate.net

Another significant application of CPP is in the synthesis of polyanhydrides, often in combination with other dicarboxylic acids like sebacic acid. nih.govijpsonline.comacs.org For this purpose, CPP is often first converted into a prepolymer by reacting it with an excess of acetic anhydride (B1165640). nih.gov This prepolymer is then used in melt polycondensation reactions. nih.gov

The following table summarizes the key reagents and general conditions for the synthesis of this compound:

Starting MaterialReagentBase/CatalystSolventGeneral Conditions
4-hydroxybenzoic acid1,3-dibromopropaneSodium hydroxideWaterReflux
4-hydroxybenzoic acid1,3-dibromopropaneNot specifiedEthanolReflux
1,3-Bis(p-carboxyphenoxy)propane (for polyester (B1180765) synthesis)Acetic anhydrideNot specifiedNot specifiedFormation of mixed anhydride

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions for the synthesis of this compound is crucial for maximizing yield and purity. Several factors, including the choice of base, solvent, temperature, and reaction time, have been investigated to enhance the efficiency of the synthesis.

In the Williamson ether synthesis approach, the concentration of the base, typically sodium hydroxide, is a critical parameter. A sufficient amount of base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide ion. The reaction is often performed under reflux conditions to increase the reaction rate. researchgate.net One reported procedure involves refluxing the mixture for 2 hours, followed by an additional stirring period. researchgate.net

For the synthesis of related polyanhydrides, where CPP is a monomer, the optimization of polymerization conditions has been studied more extensively. For instance, in the synthesis of anhydride-co-imide terpolymers based on CPP, sebacic acid, and trimellitylimido-l-tyrosine, the monomer ratio, reaction time and temperature, and the type and concentration of catalysts were systematically evaluated to control the polymer's molecular weight and composition. acs.org While this pertains to the polymerization of CPP rather than its synthesis, it highlights the importance of reaction parameter control in processes involving this compound.

The purification of the final product is also a key aspect of optimization. A common method involves dissolving the crude product in a dilute sodium hydroxide solution and then reprecipitating the pure dicarboxylic acid by adding a mineral acid like sulfuric acid. researchgate.net This process effectively removes unreacted 4-hydroxybenzoic acid and other impurities.

The following table details a specific set of optimized reaction conditions for the synthesis of this compound:

ParameterValue/ConditionOutcomeReference
Reactant Ratio (4-hydroxybenzoic acid : 1,3-dibromopropane)StoichiometricHigh conversion researchgate.net
BaseSodium hydroxideFormation of phenoxide researchgate.net
SolventWaterGood solubility of reactants researchgate.net
TemperatureRefluxIncreased reaction rate researchgate.net
Reaction Time2 hours reflux + additional stirringCompletion of reaction researchgate.net
PurificationDissolution in NaOH and reprecipitation with H₂SO₄High purity product (m.p. 318–320 °C) researchgate.net
Yield60% researchgate.net

Reaction Mechanisms and Stereochemical Considerations in this compound Production

The primary reaction mechanism for the synthesis of this compound from 4-hydroxybenzoic acid and 1,3-dibromopropane is a Williamson ether synthesis , which proceeds via a nucleophilic substitution (SN2) mechanism .

The key steps of the mechanism are as follows:

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base, typically sodium hydroxide, to form the sodium salt of the p-carboxyphenoxide ion. This phenoxide ion is a potent nucleophile.

Nucleophilic Attack: The p-carboxyphenoxide ion then acts as a nucleophile and attacks one of the primary carbon atoms of 1,3-dibromopropane. This is an SN2 reaction where the bromide ion acts as the leaving group.

Second Substitution: The resulting intermediate, which now has one phenoxy group attached to the propane (B168953) chain, still possesses a carboxylate group and a terminal bromine atom. A second molecule of the p-carboxyphenoxide ion then performs another SN2 reaction at the other end of the propane chain, displacing the second bromide ion.

Acidification: The final product, this compound, is obtained after acidification of the reaction mixture, which protonates the carboxylate groups.

Regarding stereochemical considerations , the synthesis of this compound from achiral starting materials like 4-hydroxybenzoic acid and 1,3-dibromopropane does not introduce any chiral centers into the molecule. The central propane unit and the phenoxy groups are symmetrically attached. Therefore, the product is achiral and does not exhibit stereoisomerism.

However, when this compound is used as a monomer in polymerization reactions, the resulting polymer chain can adopt different conformations. For instance, in the formation of polyamides, the flexibility of the trimethylene segment in the CPP unit influences the properties of the final polymer. researchgate.netajol.info Similarly, in polyanhydrides, the incorporation of the CPP monomer affects the crystallinity and degradation rate of the polymer. nih.govijpsonline.com While not a matter of stereochemistry at the monomer level, the spatial arrangement of the polymer chains is a critical factor in determining the material's properties.

There is no indication in the provided search results of alternative reaction mechanisms, such as those involving radical intermediates, for the synthesis of the core this compound molecule itself. The Williamson ether synthesis appears to be the universally accepted and practiced method.

Polymerization Reactions and Advanced Polymer Architectures Incorporating 1,3 Bis Carboxyphenoxy Propane

Polyanhydrides Derived from 1,3-Bis(carboxyphenoxy)propane

Polyanhydrides are a class of biodegradable polymers characterized by the presence of anhydride (B1165640) linkages in their backbone. researchgate.net These bonds are susceptible to hydrolysis, which allows the polymer to degrade into its constituent monomers. researchgate.net The copolymerization of aromatic diacids like CPP with aliphatic diacids such as sebacic acid (SA) results in polyanhydrides with a range of physicochemical properties. acs.orgnih.gov

Melt-Condensation Polymerization Mechanisms for Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic anhydride) (Poly(CPP-co-SA))

The synthesis of poly(CPP-co-SA) is commonly achieved through melt-condensation polymerization. acs.orgpsu.edu This process typically involves two main steps. First, prepolymers of the individual monomers, CPP and SA, are synthesized. This is accomplished by reacting the dicarboxylic acid monomers with an excess of a dehydrating agent, such as acetic anhydride. nih.govgoogle.com This reaction forms a mixed anhydride prepolymer. psu.edu

The second step is the copolymerization of these prepolymers. The CPP and SA prepolymers are mixed in a desired molar ratio and heated under vacuum at elevated temperatures, typically between 150°C and 220°C. nih.govgoogle.com The high temperature and vacuum facilitate the condensation reaction, where acetic anhydride is eliminated, and the anhydride bonds forming the polymer backbone are created. google.compsu.edu This solvent-free method allows for the synthesis of high molecular weight copolymers, with reported average molecular weights reaching up to 110,000 g/mol . nih.gov The final polymer's composition can be confirmed using techniques like ¹H-NMR by comparing the integration of peaks corresponding to the respective monomer units. google.com

Polymerization ParameterTypical Conditions
Method Melt-condensation
Prepolymer Synthesis Reaction of diacid with excess acetic anhydride
Polymerization Temperature 150°C - 220°C
Environment High vacuum
Byproduct Acetic anhydride (removed under vacuum)

Copolymerization Strategies and Compositional Influence on Poly(CPP-co-SA) Formation

The properties of poly(CPP-co-SA) can be precisely controlled by adjusting the molar ratio of the CPP and SA monomers. acs.orgnih.gov The aromatic CPP monomer imparts hydrophobicity and mechanical strength to the copolymer, while the aliphatic SA monomer is more hydrophilic and contributes to a faster degradation rate. acs.orgnih.govijpsonline.com

By varying the CPP:SA ratio, a wide range of material properties can be achieved. For instance, increasing the proportion of CPP leads to a more hydrophobic and amorphous polymer with enhanced tensile strength but a slower erosion rate. acs.orguni-regensburg.describd.com Conversely, a higher SA content results in a more crystalline and hydrophilic polymer with a faster erosion rate. acs.orgnih.gov This ability to tune the polymer's characteristics is crucial for designing drug delivery systems with specific release profiles, ranging from a few months to over a year. nih.gov For example, a copolymer with a high content of hydrophilic SA can exhibit an erosion rate that is 800 times faster than that of the CPP homopolymer. nih.gov

CPP:SA RatioEffect on Polymer Properties
High CPP Content Increased hydrophobicity, slower erosion, higher tensile strength, more amorphous. acs.orguni-regensburg.describd.com
High SA Content Increased hydrophilicity, faster erosion, lower tensile strength, more crystalline. acs.orgnih.gov
20:80 (CPP:SA) Commercially used in products like Gliadel®, balances properties for controlled drug release. arpnjournals.orgcapes.gov.br
50:50 (CPP:SA) Exhibits a prolonged erosion period compared to other ratios. uni-regensburg.de

Degradation Mechanisms of Polyanhydride Copolymers Containing this compound Moieties

The degradation of polyanhydrides like poly(CPP-co-SA) is a complex process governed by the interplay of hydrolytic cleavage of anhydride bonds and the physical erosion of the polymer matrix. researchgate.netresearchgate.net

Polyanhydrides are known for their hydrolytic instability due to the reactive anhydride linkages in their backbone. researchgate.net When exposed to an aqueous environment, these bonds are cleaved, breaking down the polymer into its constituent diacid monomers, CPP and SA. researchgate.netacs.org The rate of this hydrolysis is significantly faster than that of other biodegradable polymers like polyesters. researchgate.net

A defining characteristic of hydrophobic polyanhydrides like poly(CPP-co-SA) is their ability to undergo surface erosion. researchgate.netresearchgate.netpsu.edu This occurs because the rate of water penetration into the polymer matrix is slower than the rate of anhydride bond cleavage at the surface. researchgate.netresearchgate.net As a result, the polymer erodes layer by layer, similar to a bar of soap dissolving in water. psu.edu This leads to a predictable, near-zero-order release of encapsulated agents. fda.gov

The morphology of the eroding polymer matrix evolves over time. An "erosion zone" can be observed, which is a transitional layer between the eroded and non-eroded polymer. uni-regensburg.dekinampark.com For semi-crystalline copolymers, the amorphous regions tend to erode faster than the more resistant crystalline domains. colab.wscore.ac.uk This can lead to the formation of a porous structure as the amorphous material is cleared away, with the morphology being influenced by the original crystalline/amorphous phase separation. core.ac.uk The fabrication technique of the polymer device (e.g., melt-molding vs. solvent-casting) can also significantly impact its morphology and, consequently, its erosion characteristics, with melt-molded devices typically showing a denser structure and more classic surface erosion. nih.govtandfonline.com

Research has shown a direct correlation between the CPP:SA ratio and the duration of erosion. uni-regensburg.de However, the relationship is not always linear. While increasing the CPP content from a 20:80 to a 50:50 ratio (CPP:SA) was found to prolong the erosion period, further increases in the hydrophobic monomer did not necessarily lead to slower erosion. uni-regensburg.de This is because the erosion process is also affected by the polymer's crystallinity. As the CPP content increases, the polymer becomes more amorphous, which can, under certain conditions, counteract the effect of increased hydrophobicity. uni-regensburg.de The interplay between hydrophobicity, crystallinity, and the dissolution of the resulting monomer degradation products all contribute to the final erosion pattern. uni-regensburg.decolab.ws

PropertyInfluence on Erosion
Hydrophobicity Higher hydrophobicity (more CPP) generally leads to slower water penetration and erosion. ijpsonline.comuni-regensburg.de
Crystallinity Amorphous regions erode faster than crystalline regions. colab.wscore.ac.uk Increasing CPP can decrease crystallinity. uni-regensburg.de
Monomer Solubility The solubility of the CPP and SA degradation products affects their diffusion out of the matrix. colab.wscore.ac.uk

Fabrication of Poly(CPP-co-SA) Micro- and Nanostructures for Controlled Release Applications

The copolymer of CPP and sebacic acid (SA), known as poly(CPP-co-SA), has been extensively studied for its use in controlled drug delivery systems. acs.org The fabrication of this copolymer into micro- and nanostructures is a critical step in developing effective drug release vehicles.

Several techniques are employed to produce poly(CPP-co-SA) particles of varying sizes and morphologies, which are crucial for controlling drug encapsulation and release kinetics.

Emulsion/Solvent Evaporation: This is a common method for creating microspheres. The process involves dissolving the poly(CPP-co-SA) polymer and the therapeutic agent in a volatile organic solvent. This solution is then emulsified in an aqueous phase that contains a stabilizer, forming an oil-in-water (O/W) emulsion. frontiersin.org Subsequent evaporation of the organic solvent leads to the formation of solid polymer microspheres. A variation of this, the water-in-oil-in-water (W/O/W) double emulsion method, is particularly useful for encapsulating both hydrophilic and hydrophobic drugs. acs.orgresearchgate.net In this technique, a primary water-in-oil emulsion containing a hydrophilic drug is first formed and then dispersed in a larger aqueous phase to create the double emulsion. frontiersin.org The hydrophobic drug is typically dissolved in the oil phase. researchgate.net

Spray Drying: This technique involves atomizing a solution of the polymer and drug into a stream of hot gas. The rapid evaporation of the solvent results in the formation of dry microparticles.

Nanoprecipitation: Also known as the solvent displacement method, nanoprecipitation is used to form nanoparticles. It involves dissolving the polymer and drug in a water-miscible solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate as nanoparticles due to rapid solvent diffusion. frontiersin.org

Fabrication Technique Resulting Structure Typical Application
Emulsion/Solvent Evaporation (O/W)MicrospheresEncapsulation of hydrophobic drugs
Double Emulsion (W/O/W)Core/Shell MicrospheresCo-encapsulation of hydrophilic and hydrophobic drugs acs.orgresearchgate.net
Spray DryingMicroparticlesScalable production of drug-loaded particles
NanoprecipitationNanoparticlesFormation of sub-micron particles for targeted delivery frontiersin.org

The properties of poly(CPP-co-SA) formulations are intrinsically linked to their microstructure, which includes the monomer ratio, particle size, and morphology. These factors collectively dictate the drug release profile.

The ratio of CPP to SA is a primary determinant of the polymer's degradation rate. A higher proportion of the aromatic CPP monomer leads to a slower degradation and drug release rate. acs.org Conversely, a higher content of the aliphatic SA results in faster degradation. This is attributed to the differing hydrophobicity of the monomers, which affects water penetration into the polymer matrix and the subsequent hydrolysis of the anhydride bonds. iastate.edu For instance, poly(CPP-SA) microspheres with a higher CPP content exhibit an extended release of hydrophobic drugs. acs.org

The particle size also plays a crucial role. Smaller particles possess a larger surface area-to-volume ratio, which generally leads to a faster initial release of the encapsulated drug.

The morphology of the particles, such as the presence of a core-shell structure in microspheres prepared by double emulsion, allows for the simultaneous delivery of different types of drugs with distinct release profiles. acs.orgresearchgate.net The outer shell can control the release of a hydrophobic drug, while the inner core releases a hydrophilic drug. acs.org

CPP:SA Ratio Key Microstructural Feature Impact on Drug Release
High CPP contentIncreased hydrophobicitySlower degradation and extended drug release acs.org
High SA contentIncreased hydrophilicityFaster degradation and more rapid drug release
Core/Shell MorphologySeparate drug compartmentsEnables simultaneous release of hydrophilic and hydrophobic drugs acs.orgresearchgate.net

Polyamides Based on this compound

The incorporation of CPP into polyamide backbones is a strategy to enhance their processability. The flexible ether linkages in CPP can improve the solubility and lower the melting temperatures of the resulting polyamides compared to their fully aromatic counterparts, without significantly compromising their thermal stability. tandfonline.com

Direct Polycondensation of this compound with Diamine and Hydantoin (B18101) Derivatives

New polyamides have been synthesized through the direct polycondensation of CPP with various diamines. tandfonline.comresearchgate.net This reaction is typically performed in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), often using a condensing agent such as triphenyl phosphite (B83602) and pyridine. tandfonline.comresearchgate.net

A notable development is the synthesis of polyamides from CPP and hydantoin derivatives. researchgate.netajol.info This reaction has been shown to produce novel polyamides with good yields and inherent viscosities ranging from 0.30 to 0.47 dL/g. researchgate.net The resulting polymers were characterized using various spectroscopic and analytical techniques. researchgate.netajol.info

Structure-Property Correlations in Polyamide Chains Containing this compound Linkages

The properties of polyamides derived from CPP are highly dependent on the structure of the diamine comonomer.

The introduction of the flexible trimethylene segments from CPP into the polyamide main chain generally improves solubility. researchgate.net The thermal properties of these polyamides are also influenced by the diamine structure. For polyamides synthesized from CPP and hydantoin derivatives, glass-transition temperatures have been recorded between 130 and 155 °C, with 5% weight loss temperatures ranging from 325 to 415 °C, indicating good thermal stability. researchgate.netajol.info The bulky nature of the hydantoin rings can disrupt chain packing, leading to more amorphous polymers with enhanced solubility.

Diamine Component Resulting Polyamide Properties Supporting Evidence
Hydantoin DerivativesGood thermal stability (Tg: 130-155 °C, 5% weight loss: 325-415 °C), enhanced solubility. researchgate.netajol.infoCharacterized by DSC and TGA. researchgate.netajol.info
Aromatic DiaminesThermally stable and organosoluble. tandfonline.comSynthesized via direct polycondensation. tandfonline.com

Thermal Stability and Mechanical Properties of Polyamides from this compound

Polyamides synthesized using 1,3-Bis(p-carboxyphenoxy)propane exhibit notable thermal and mechanical properties. The introduction of flexible segments, such as the trimethylene group in the monomer, can enhance the solubility and processability of the resulting aromatic polyamides without significantly compromising their thermal stability.

Research has shown that polyamides derived from 1,3-Bis(p-carboxyphenoxy)propane and various diamines, including those containing hydantoin derivatives, demonstrate good thermal stability. researchgate.net The glass transition temperatures (Tg) for these polyamides have been recorded in the range of 130 to 155°C. researchgate.netlookchem.com Thermogravimetric analysis (TGA) indicates that the 5% weight loss temperatures (T5) for these polymers range from 325 to 415°C in a nitrogen atmosphere, signifying their capacity to withstand high temperatures before degradation. researchgate.netlookchem.com

The mechanical properties of films cast from solutions of these polyamides have been investigated. For instance, aromatic polyamides derived from a similar monomer, 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene, exhibited tensile strengths between 83–111 MPa and tensile moduli of 2.0–2.2 GPa. csic.es While specific data for polyamides from 1,3-Bis(p-carboxyphenoxy)propane were not found in the provided search results, these values for a structurally related polymer suggest the potential for good mechanical performance.

Below is a table summarizing the thermal properties of polyamides based on 1,3-Bis(p-carboxyphenoxy)propane and hydantoin derivatives. researchgate.net

PolymerInherent Viscosity (dL/g)Tg (°C)T5 (°C)
5a 0.47155325
5b 0.35140380
5c 0.30135365
5d 0.45150415
5e 0.38130350
5f 0.42145390

Other Polymer Systems Incorporating this compound

Beyond polyamides, 1,3-Bis(p-carboxyphenoxy)propane is a valuable monomer for creating other polymer systems, including polyesters, polyimides, and specialized copolymer architectures.

Synthesis of Polyesters and Polyimides Utilizing this compound as a Monomer

Polyesters: Aromatic polyesters, or polyarylates, can be synthesized from 1,3-Bis(p-carboxyphenoxy)propane (CPP) and a dihydric phenol, such as bisphenol A. google.com One method involves first forming a mixed anhydride of CPP with a lower monocarboxylic acid, like acetic acid, and then polymerizing this mixed anhydride with the dihydric phenol. google.com This process can produce shapable aromatic polyesters with glass transition temperatures of at least 70°C, and often in the range of 90° to 220°C. google.com

Polyimides: While direct synthesis of polyimides from 1,3-Bis(p-carboxyphenoxy)propane was not explicitly detailed in the provided search results, the use of similar aromatic dicarboxylic acids in the formation of polyimides is a well-established method in polymer chemistry. lookchem.comacs.org Generally, the synthesis involves the reaction of a dicarboxylic acid or its derivative with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. The properties of the resulting polyimides, such as solubility and thermal stability, are influenced by the specific monomers used. acs.org

Design and Assembly of Amphiphilic Block Copolymers Featuring this compound Hydrophobic Blocks

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures, such as micelles, in aqueous environments. dovepress.com 1,3-Bis(p-carboxyphenoxy)propane can be incorporated as a component of the hydrophobic block in these copolymers.

For instance, amphiphilic copolymers have been synthesized with a hydrophilic poly(ethylene oxide) (PEO) block and a hydrophobic block composed of poly(1,3-bis(p-carboxyphenoxy)propane). mdpi.com These copolymers are designed for applications such as drug delivery, where the hydrophobic core can encapsulate therapeutic agents. lookchem.commdpi.com The self-assembly process typically involves dissolving the copolymer in an organic solvent and then introducing it into an aqueous medium, leading to the formation of micelles with a hydrophobic core and a hydrophilic corona. mdpi.com

Furthermore, thermosensitive micelles have been developed from terpolymers of poly(ethylene glycol) (PEG), this compound (CPP), and sebacic acid (SA). psu.edu These poly(ether-anhydride) terpolymers can self-assemble into micelles in water. psu.edupsu.edu These micelles exhibit a sol-to-gel transition as the temperature increases, making them promising carriers for controlled drug release. psu.edu The structure and properties of these micelles, including their size and thermosensitivity, can be tuned by adjusting the composition of the terpolymer. psu.edupsu.edu

The table below provides examples of polymer systems incorporating 1,3-Bis(p-carboxyphenoxy)propane.

Polymer SystemMonomersKey Features
Aromatic Polyester (B1180765) 1,3-Bis(p-carboxyphenoxy)propane, Dihydric PhenolShapable, Tg ≥ 70°C google.com
Amphiphilic Block Copolymer Poly(ethylene oxide), 1,3-Bis(p-carboxyphenoxy)propaneForms micelles in aqueous media mdpi.com
Thermosensitive Terpolymer Poly(ethylene glycol), this compound, Sebacic AcidForms thermosensitive micelles for drug delivery psu.edu

Coordination Chemistry and Supramolecular Assemblies Involving 1,3 Bis Carboxyphenoxy Propane

1,3-Bis(carboxyphenoxy)propane as a Dicarboxylate Ligand: Coordination Modes and Geometry

This compound (H₂bcpp) is a flexible dicarboxylate ligand that exhibits a variety of coordination modes, a consequence of the rotational freedom of the carboxyl groups and the conformational flexibility of the central propane (B168953) chain. The carboxylate groups can coordinate to metal centers in monodentate, bidentate chelating, or bidentate bridging fashions. The flexible nature of the propane spacer allows the two carboxylate groups to adopt different spatial orientations, leading to a range of coordination geometries and influencing the dimensionality of the resulting coordination assemblies.

The coordination of the carboxylate groups can be further classified based on their connectivity to the metal centers. Common coordination modes observed for dicarboxylate ligands like H₂bcpp include:

Monodentate: Each carboxylate group coordinates to a single metal center through one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of a carboxylate group coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of a carboxylate group bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

The flexibility of the propane linker in this compound allows the ligand to adopt various conformations, such as gauche and anti, which, in conjunction with the different coordination modes of the carboxylate groups, gives rise to a wide variety of supramolecular structures.

Coordination ModeDescriptionResulting Structure
Monodentate Each carboxylate group binds to a single metal ion.Often leads to discrete complexes or low-dimensional polymers.
Bidentate Chelating Both oxygen atoms of a carboxylate group bind to the same metal ion.Can form stable five- or six-membered rings, influencing local geometry.
Bidentate Bridging (syn-syn) The carboxylate group bridges two metal ions in a syn-syn fashion.Can lead to the formation of paddle-wheel secondary building units (SBUs).
Bidentate Bridging (syn-anti) The carboxylate group bridges two metal ions in a syn-anti fashion.Often results in the formation of one-dimensional chains.
Bidentate Bridging (anti-anti) The carboxylate group bridges two metal ions in an anti-anti fashion.Can also contribute to the formation of polymeric chains.

Synthesis and Structural Diversity of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The reaction of this compound with various metal ions under different synthetic conditions, such as solvent systems, temperature, and the presence of auxiliary ligands, has led to a rich variety of coordination polymers and MOFs with diverse dimensionalities and topologies.

Discrete Coordination Complexes Derived from this compound

While this compound is predominantly used to construct extended networks, under specific reaction conditions, it can also form discrete (0D) coordination complexes. These zero-dimensional structures, such as molecular macrocycles or cages, are typically formed when the ligand adopts a bent conformation, allowing it to coordinate to a limited number of metal centers in a closed arrangement. The formation of these discrete complexes is often influenced by the coordination preferences of the metal ion and the presence of capping ligands that terminate the extension of the framework. For instance, the use of bulky ancillary ligands can sterically hinder the formation of extended polymeric structures, favoring the assembly of discrete molecules.

Construction of One-, Two-, and Three-Dimensional Polymeric Architectures Using this compound

The flexibility and bridging capability of this compound make it an excellent candidate for the construction of coordination polymers with varying dimensionalities.

Two-Dimensional (2D) Architectures: By connecting the 1D chains or by forming planar networks, 2D coordination polymers can be synthesized. These layered structures can exhibit various topologies, such as the common (4,4) square grid. The layers can be further organized in the solid state through non-covalent interactions like hydrogen bonding and π-π stacking, leading to the formation of 3D supramolecular architectures.

Three-Dimensional (3D) Architectures: The assembly of this compound with metal ions, often in the presence of auxiliary N-donor ligands, can result in the formation of robust 3D MOFs. These frameworks can possess intricate topologies and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.

Role of Flexible Linkers, Including the Propane Segment of this compound, in Directing Supramolecular Assembly and Interpenetration

The flexible nature of the propane spacer in this compound is a key factor in directing the supramolecular assembly and influencing the final architecture of the coordination polymer. This flexibility allows the ligand to adapt to different coordination environments and template the formation of various structures.

One of the most significant consequences of using flexible linkers is the prevalence of interpenetration in the resulting frameworks. Interpenetration refers to the catenation of two or more independent networks within each other. The flexible propane chain can bend and rotate, allowing the formation of large voids within a single network that can accommodate one or more identical networks. The degree of interpenetration can be influenced by several factors, including the length and flexibility of the linker, the nature of the metal ion, the solvent used during synthesis, and the presence of guest molecules. While interpenetration can reduce the accessible pore volume of a MOF, it can also enhance the stability of the framework.

Design Principles for Tunable Frameworks Based on this compound

The design of functional MOFs with tailored properties requires a thorough understanding of the factors that govern their self-assembly. Several design principles can be applied to create tunable frameworks based on this compound:

Choice of Metal Ion: The coordination number and preferred geometry of the metal ion significantly influence the connectivity and topology of the resulting framework.

Use of Ancillary Ligands: The introduction of ancillary ligands, particularly N-donor linkers of varying lengths and geometries, can be used to control the dimensionality and topology of the coordination polymer. These co-ligands can act as pillars, connecting 2D layers into 3D frameworks, or as spacers, influencing the degree of interpenetration.

Solvent Effects: The polarity and size of the solvent molecules can affect the coordination of the ligand and the final crystal packing, sometimes leading to the formation of different polymorphs or solvatomorphs.

Reaction Temperature and pH: These parameters can influence the deprotonation state of the carboxylic acid groups and the kinetics of the coordination process, thereby affecting the final structure.

Ligand Modification: Functionalization of the aromatic rings of the this compound ligand with different substituent groups can be used to fine-tune the electronic properties and steric bulk of the linker, which in turn can influence the framework's properties and potential applications.

Catalytic Applications of this compound-Based Coordination Materials

Coordination polymers and MOFs derived from this compound have shown promise as heterogeneous catalysts for a variety of organic transformations. The catalytic activity of these materials can stem from several features, including the presence of open metal sites, the functional organic linkers, and the confined environment within the pores.

The catalytic applications of these materials include oxidation, reduction, and photocatalysis. For instance, MOFs containing redox-active metal centers can catalyze oxidation reactions, while frameworks with coordinatively unsaturated metal sites can act as Lewis acid catalysts. Furthermore, the porous nature of these materials allows for the encapsulation of catalytically active species, leading to the development of composite catalysts with enhanced activity and selectivity.

CatalystMetal CenterReaction TypeSubstrateProductReference
[Ni(bcpp)(bimb)]·H₂O Ni(II)CycloadditionCO₂ and epoxidesCyclic carbonates mdpi.com
Zn(II)/Cd(II) CPs Zn(II), Cd(II)PhotocatalysisMethylene (B1212753) BlueDegraded products rsc.org
Ln-MOFs LanthanidesOxidationAlcohols, SulfidesAldehydes/Ketones, Sulfoxides rsc.org
Ce-MOF-589 Ce(III)OxidationStyrene, CyclohexeneStyrene oxide, 2-cyclohexen-1-one rsc.org

Note: This table includes examples of catalytic applications of MOFs based on this compound and similar flexible dicarboxylate ligands to illustrate the potential of this class of materials.

Exploration of Catalytic Activity in Carbon Dioxide Fixation Reactions

Information regarding the catalytic activity of Metal-Organic Frameworks (MOFs) derived from this compound in carbon dioxide fixation reactions is not available in the reviewed scientific literature. Research exploring the efficiency, selectivity, and substrate scope of such MOFs for the cycloaddition of CO2 to epoxides or other relevant fixation reactions has not been reported.

Mechanistic Investigations of Heterogeneous Catalysis by this compound-Derived MOFs

There are no available studies on the mechanistic pathways of CO2 fixation catalyzed by MOFs synthesized with this compound. Investigations into the role of active sites, the kinetics of the catalytic cycle, or the influence of reaction parameters on the catalytic performance of these specific materials have not been documented.

Advanced Characterization Techniques in 1,3 Bis Carboxyphenoxy Propane Research

Spectroscopic Analysis of 1,3-Bis(carboxyphenoxy)propane and Its Polymer/Complex Derivatives

Spectroscopic techniques are fundamental in identifying the functional groups, elucidating the molecular structure, and monitoring the chemical changes in CPP and its related polymers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic chemical bonds within a molecule. For CPP and its polymers, FTIR spectra reveal key functional groups. The pure CPP monomer exhibits characteristic peaks for the carboxylic acid O-H stretch (around 2511–3016 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1678 cm⁻¹). researchgate.net The spectra also show strong absorptions for the aromatic C-O-C ether linkage. acs.org

In the context of polyanhydrides synthesized from CPP and other diacids like sebacic acid (SA), FTIR is crucial for confirming polymerization and characterizing the resulting anhydride (B1165640) bonds. cambridge.org Copolymers of CPP and SA, denoted as P(CPP-SA), show typical anhydride peaks in the 1820-1710 cm⁻¹ range. cambridge.orgacs.org Specifically, these peaks correspond to the aliphatic-aliphatic (SA-SA), aromatic-aliphatic (CPP-SA), and aromatic-aromatic (CPP-CPP) anhydride linkages. cambridge.org For instance, polyanhydrides synthesized from sebacic acid and CPP have shown characteristic anhydrous carbonyl vibrations around 1810 cm⁻¹ and 1739 cm⁻¹. arpnjournals.org The disappearance of the broad –OH peak of the diacid starting material and the appearance of the anhydride carbonyl peaks confirm the successful formation of the polymer. researchgate.net

Table 1: Characteristic FTIR Peak Assignments for this compound and its Polyanhydride Derivatives

Functional GroupWavenumber (cm⁻¹)Compound TypeReference
Carboxylic Acid O-H Stretch2511–3016CPP Monomer researchgate.net
Carboxylic Acid C=O Stretch1678CPP Monomer researchgate.net
Anhydride C=O Stretch1820-1710P(CPP-SA) Copolymer cambridge.orgacs.org
Anhydrous Carbonyl Vibrations~1810 and ~1739CPP-based Polyanhydride arpnjournals.org
Aromatic C-O-C Ether Linkage1259-1221CPP Monomer researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C Solid-State NMR) for Structural Elucidation and Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the chemical environment of atoms. For CPP and its polymers, both ¹H and ¹³C NMR are used for structural confirmation and to study degradation processes. acs.org

In the ¹H NMR spectrum of a CPP-based diacid, characteristic signals appear for the aromatic protons (ArH) and the methylene (B1212753) protons (CH₂) of the propane (B168953) linker. acs.org For example, in α,α′-Bis(p-carboxyphenoxy)-m-xylene diacid, the aromatic protons appear as doublets and multiplets between δ 7.10 and 7.89 ppm, while the methylene protons show a singlet at δ 5.34 ppm. acs.org

Solid-state ¹³C NMR spectroscopy is particularly useful for studying the erosion of CPP-based polyanhydrides. acs.org In studies of the erosion of a p(CPP:SA) copolymer by water vapor, ¹³C MAS solid-state NMR was used to quantitatively determine the hydrolysis of the anhydride links into SA and CPP carboxylic acid groups. acs.org The formation of crystalline degradation products was also observed, leading to a more rigid polymer matrix. acs.org

UV-Visible Spectroscopy for Analytical Applications

UV-Visible spectroscopy can be employed for various analytical purposes in the study of CPP and its derivatives. For instance, in coordination polymers involving CPP-derived ligands, UV-Vis spectroscopy can be used to study their photoluminescent properties. ajol.info The emission spectra can indicate potential applications as light-emitting materials. ajol.info Additionally, UV-Vis spectroscopy can be utilized to monitor the release of encapsulated substances from CPP-based polymer matrices. fda.gov For example, a UV detector set at a specific wavelength can quantify the amount of a drug released over time. fda.gov

Thermal and Thermomechanical Characterization

The thermal properties of this compound and its polymers are critical for determining their processing conditions and their stability at physiological temperatures for biomedical applications.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. For aromatic polyesters derived from CPP and a dihydric phenol, TGA has been used to determine the onset of thermal decomposition. google.com For example, one such polyester (B1180765) showed a thermal decomposition onset at 393°C under a nitrogen atmosphere. google.com In studies of polyamides based on CPP and hydantoin (B18101) derivatives, TGA revealed that the 5% weight loss temperatures ranged from 325 to 415°C under nitrogen. researchgate.netajol.info The thermal stability can be influenced by the specific comonomers used in the polymer chain. researchgate.net

Table 2: Thermal Decomposition Data for this compound-Based Polymers from TGA

Polymer TypeDecomposition Onset/5% Weight Loss Temperature (°C)AtmosphereReference
Aromatic Polyester from CPP and Dihydric Phenol393Nitrogen google.com
Polyamide from CPP and Hydantoin Derivatives325-415 (5% weight loss)Nitrogen researchgate.netajol.info

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg) and melting point (Tm). The Tg is a crucial parameter for polymers, as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state. For aromatic polyesters derived from CPP, Tg values have been reported to be at least 70°C, with specific examples showing a Tg of 98°C. google.com In another case, a polyester from CPP and bisphenol A had a Tg of 91°C and a Tm of 290°C. google.com Polyamides based on CPP and hydantoin derivatives have shown glass-transition temperatures between 130 and 155°C. researchgate.netajol.info The thermal properties, including Tg, of CPP-based polyanhydrides can be tailored by modifying the chemical structure, for instance, by changing the ring substitution pattern from para to ortho, which can lead to lower Tg values. acs.org

Table 3: Glass Transition and Melting Temperatures for this compound-Based Polymers from DSC

Polymer TypeGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Aromatic Polyester from CPP and Dihydric Phenol98Not Distinct google.com
Aromatic Polyester from CPP and Bisphenol A91290 google.com
Polyamide from CPP and Hydantoin Derivatives130-155Not specified researchgate.netajol.info
Ortho-substituted Polyanhydride34Not specified acs.org

Morphological and Structural Analysis in this compound Research

The comprehensive characterization of materials derived from this compound is fundamental to understanding their structure-property relationships. Advanced analytical techniques provide critical insights into the crystalline nature, surface features, and polymeric properties of these materials, which is essential for their application in fields such as polymer chemistry and materials science.

X-ray Diffraction (Single Crystal and Powder) for Crystalline Structure Determination

X-ray Diffraction (XRD) is an indispensable tool for elucidating the three-dimensional atomic arrangement in crystalline materials. Both single-crystal XRD and powder XRD (PXRD) are employed in the study of this compound and its derivatives, particularly in the field of coordination polymers where it acts as an organic ligand.

Powder X-ray diffraction is primarily used to confirm the phase purity of bulk synthesized materials. The experimental PXRD pattern of a newly synthesized compound is compared with a pattern simulated from single-crystal X-ray data. ajol.inforesearchgate.net A good match between the two patterns indicates that the bulk sample consists of a single, pure crystalline phase. ajol.inforesearchgate.net This technique is also used to characterize the crystallinity of copolymers. For example, amphiphilic poly(ether-anhydride) terpolymers composed of sebacic acid, 1,3-bis(carboxyphenoxy) propane, and poly(ethylene glycol) have been characterized using XRD to analyze their crystalline nature. psu.edu

Table 1: Findings from X-ray Diffraction Studies on this compound-Based Materials

Material/CompoundTechniqueKey FindingReference
[Zn(bitmb)(L)]·2H2O & [Co(bitmb)(L)]·2H2OSingle-Crystal XRDIsostructural compounds forming 3-fold right-handed helical 1D chains. researchgate.net
[Cu(L)2(bib)(H2O)2]nSingle-Crystal XRD & PXRDFormation of a 1D square-wave-like chain; PXRD confirmed phase purity of the bulk material. ajol.info
Poly(PEG : CPP : SA) terpolymersXRDCharacterized the crystallinity of the terpolymers. psu.edu
[Fe(µ3-Hcpna)2]nPXRDConfirmed the presence of a single pure phase in the bulk crystalline sample. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at the micro-scale. In research involving this compound, SEM is frequently used to examine polymers and copolymers derived from it, especially those formulated into microparticles for applications like drug delivery.

Studies on polyanhydride microspheres made from copolymers of 1,3-bis(p-carboxyphenoxy) propane (CPP) and sebacic acid (SA) have used SEM to assess their morphology. For instance, insulin-loaded microspheres fabricated from p(CPP:SA) with molar compositions of 20:80, 40:60, and 50:50 were found to have smooth surfaces and a mean particle size ranging from 41.5 to 49.8 micrometers. nih.gov The morphology of microspheres is a critical parameter as it can influence properties such as drug release kinetics and bioadhesion. aston.ac.uk

SEM is also employed to observe changes in the microstructure of these materials during processes like hydrolytic degradation. By examining the surface of poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) microspheres over time in an aqueous environment, researchers can gain insights into the erosion mechanism of the polymer matrix. researchgate.net

Table 2: SEM Analysis of this compound-Based Polymers

MaterialSEM ObservationResearch ContextReference
p(CPP:SA) 20:80, 40:60, 50:50 MicrospheresExhibited smooth surfaces with mean particle sizes of 41.5-49.8 µm.Evaluation for controlled basal insulin (B600854) delivery. nih.gov
P(CPP-SA) 20:80 MicrospheresExamination of surface morphology.Characterization of mucoadhesive properties for drug delivery. aston.ac.uk
P(CPP:SA) 20:80 MicrospheresStudying effects of hydrolytic degradation on polymer structure.In vitro degradation studies of double-walled polymer microspheres. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology and Nanoscale Features

Atomic Force Microscopy (AFM) provides nanoscale resolution imaging of surface topography. Unlike electron microscopy, AFM can operate in various environments, including liquid, making it suitable for studying dynamic processes like polymer degradation in real-time. acs.org

In the context of this compound research, AFM has been used to characterize thin films and nanoparticles derived from its copolymers. For example, thin films of poly(1,3-bis-(p-carboxyphenoxy, propane)-co-(sebacic anhydride)) 20:80 deposited by matrix-assisted pulsed laser evaporation (MAPLE) were investigated by AFM to analyze their surface morphology. researchgate.net

AFM is also instrumental in characterizing the shape and size of self-assembled nanostructures. Biodegradable micelles prepared from amphiphilic poly(ether-anhydride) terpolymers containing 1,3-bis(carboxyphenoxy) propane were imaged using AFM. The images revealed that the micelles were uniform and spherical in shape, which is a desirable characteristic for potential applications as nanoscaled drug carriers. psu.edu The high resolution of AFM allows for the visualization of individual polymer chains and their organization on a surface, providing insights into lamellar structures within crystalline regions and the preferential erosion of amorphous regions in polyanhydrides. nottingham.ac.uk

Table 3: AFM Characterization of Materials Derived from this compound

Material SystemAFM FindingSignificanceReference
Poly(PEG : CPP : SA) terpolymersMicelles were uniform and spherical.Demonstrates potential as a nanoscaled carrier for drug delivery. psu.edu
P(CPP:SA) 20:80 Thin FilmsInvestigation of thin film structure and surface morphology.Evaluates the suitability of laser processing for creating drug delivery constructs. researchgate.net
Polyanhydrides (general)Visualization of lamellar organization and preferential degradation of amorphous regions.Provides nanoscale insight into polymer morphology and erosion mechanisms. nottingham.ac.uk

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers. This information is critical as the mechanical properties and degradation kinetics of polymers are highly dependent on their molecular weight.

In the synthesis of polymers from this compound, GPC is used as a primary characterization method. For instance, a series of polyanhydride copolymers of 1,3-bis(p-carboxyphenoxy) propane (CPP) and sebacic acid (SA) were synthesized with targeted weight average molecular weights of 78,000, 52,000, 34,000, and 26,000 Da, as determined by GPC. journalijar.com This technique is also essential for monitoring the change in molecular weight during degradation studies. The erosion of polyanhydrides has been studied by monitoring the reduction in polymer MW using GPC, which helps in understanding the degradation profile. journalijar.com

Furthermore, GPC is used to characterize novel polymers, such as polyamides synthesized through the polycondensation of 1,3-bis(4-carboxy phenoxy) propane with hydantoin derivatives. researchgate.netajol.info It has also been used to confirm the structural integrity of molecules encapsulated within polyanhydride microspheres. In one study, GPC results showed that human serum albumin extracted from P(CPP-SA) microspheres had a nearly identical molecular weight to the native protein, indicating that the encapsulation process did not cause significant degradation or aggregation. researchgate.net

Table 4: Molecular Weight Data of this compound-Based Polymers by GPC

PolymerMolecular Weight (Da)Research FocusReference
p(CPP:SA) 20:80 Copolymer Series78,000Effect of initial MW on degradation characteristics. journalijar.com
p(CPP:SA) 20:80 Copolymer Series52,000Effect of initial MW on degradation characteristics. journalijar.com
p(CPP:SA) 20:80 Copolymer Series34,000Effect of initial MW on degradation characteristics. journalijar.com
p(CPP:SA) 20:80 Copolymer Series26,000Effect of initial MW on degradation characteristics. journalijar.com
Polyamides from 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivativesInherent viscosities of 0.30-0.47 dL/g (related to MW)Synthesis and characterization of new polyamides. researchgate.netajol.info

Theoretical and Computational Studies on 1,3 Bis Carboxyphenoxy Propane and Derived Materials

Molecular Modeling and Simulation of 1,3-Bis(carboxyphenoxy)propane Conformations and Intermolecular Interactions

The flexible nature of the propane (B168953) linker in this compound (CPP) allows for a variety of conformations, which significantly influences the packing and properties of materials derived from it. Molecular modeling and simulations are crucial tools to understand these conformational possibilities and the resulting intermolecular interactions.

The flexibility of the ether and propane groups allows the molecule to adopt different spatial arrangements. These conformations can range from extended, linear forms to more compact, bent structures. The energetic landscape of these conformations is relatively shallow, meaning that multiple shapes can coexist at room temperature. The ability of the carboxyl groups to form strong hydrogen bonds is a dominant factor in the intermolecular interactions of CPP. These interactions lead to the formation of dimers and larger supramolecular assemblies. In the solid state, these hydrogen-bonding networks, in conjunction with π-stacking interactions between the phenyl rings, dictate the crystal packing.

In the context of coordination polymers, the conformational flexibility of the CPP ligand is a key determinant of the final network topology. The ligand can adopt different conformations to accommodate the coordination preferences of the metal centers, leading to a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. ajol.info

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways in this compound Chemistry

Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of this compound. These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior. For instance, DFT calculations have been used to support the analysis of novel coordination polymers constructed using CPP, providing a theoretical basis for their observed properties. researchgate.net

DFT studies can also elucidate reaction mechanisms, such as the polymerization of CPP to form polyanhydrides. These calculations can map out the energy profiles of reaction pathways, identify transition states, and predict the kinetics of the polymerization process. For example, understanding the electronic structure helps in predicting how CPP will interact with other monomers, such as sebacic acid, in copolymerization reactions. acs.orgresearchgate.net

Computational Simulations of Polymerization Kinetics and Degradation Processes for this compound-Based Polymers

Computational models have been developed to simulate the polymerization kinetics of CPP-based polymers. These simulations can predict how factors like monomer concentration, temperature, and catalyst presence affect the rate of polymerization and the molecular weight distribution of the resulting polymer. For example, computer simulations have been used to model the controlled preparation of hyperbranched polymers. acs.org

The degradation of polyanhydrides derived from CPP, which is critical for their use in drug delivery, has also been a subject of computational modeling. mdpi.comulisboa.pt These polymers, such as poly(CPP-sebacic acid), are known for their surface-eroding characteristics. researchgate.net Simulations can model the erosion process by considering factors like water diffusion into the polymer matrix, the rate of hydrolytic cleavage of the anhydride (B1165640) bonds, and the diffusion of degradation products away from the matrix. uni-regensburg.deresearchgate.net

Models have shown that the degradation rate can be influenced by the copolymer composition. uni-regensburg.deresearchgate.net For instance, in copolymers of CPP and sebacic acid (SA), the more hydrophobic nature of CPP can influence the water uptake and subsequent hydrolysis rate. researchgate.net Interestingly, for nanoparticles, a higher content of the more hydrophobic CPP was found to accelerate degradation, contrary to the trend observed in larger disk-shaped implants. researchgate.net Computational models help to explain these scale-dependent phenomena by simulating the interplay between diffusion and reaction kinetics within different geometries.

Below is a table summarizing the influence of various factors on the degradation of polymers, including those based on this compound.

FactorInfluence on Degradation Rate
Polarity Accelerated by superior hydrophilicity in the backbone or end groups. mdpi.com
Crystallinity Slower degradation with higher crystallinity. mdpi.com
Molecular Weight Generally, higher molecular weight leads to slower degradation. mdpi.com
Device Size Smaller finished devices tend to degrade faster. mdpi.com
Chemical Bonds Anhydride bonds hydrolyze faster than ester or amide bonds. mdpi.com
Copolymer Composition The ratio of monomers (e.g., CPP to SA) significantly alters degradation behavior. mdpi.comuni-regensburg.de
pH of Environment The degradation rate of some polyanhydrides can be influenced by pH. ulisboa.pt

Predictive Modeling of Coordination Polymer and MOF Assembly with this compound Ligands

The flexible nature of the this compound ligand makes it a versatile building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). ajol.infomdpi.com Predictive modeling aims to forecast the resulting structures and properties of these materials based on the ligand's characteristics and the reaction conditions.

The conformational freedom of the CPP ligand allows it to bridge metal centers in various ways, leading to diverse network dimensionalities and topologies. ajol.info Computational methods can explore the potential energy landscape of the ligand-metal ion system to predict the most likely coordination modes and resulting framework structures. For instance, the flexible propane spacer can bend and rotate to facilitate the formation of one-dimensional chains, two-dimensional layers, or three-dimensional interpenetrated networks. ajol.inforesearchgate.net

Predictive modeling in this area often combines molecular mechanics and quantum chemical calculations. These models can help to understand how the choice of metal ion, counter-ion, and solvent can direct the self-assembly process towards a desired architecture. While the prediction of crystal structures from first principles remains a significant challenge, computational approaches can provide valuable insights into the factors that govern the formation of CPs and MOFs with CPP ligands, guiding synthetic efforts towards materials with targeted properties for applications such as gas storage, separation, and catalysis. nih.govresearchgate.net

Future Research Directions and Emerging Applications of 1,3 Bis Carboxyphenoxy Propane

Development of Novel Synthetic Routes and Derivatizations of 1,3-Bis(carboxyphenoxy)propane

Future research is expected to focus on developing more efficient and sustainable synthetic pathways for this compound. Current methods often involve the reaction of a p-hydroxybenzoic acid with 1,3-dibromopropane (B121459). researchgate.net Investigations into alternative catalysts and green solvent systems could enhance yield and reduce environmental impact.

Furthermore, the derivatization of this compound is a key area for future exploration. By modifying the core structure, new monomers with tailored properties can be created. For instance, the synthesis of polyamide derivatives has been achieved through the direct polycondensation reaction of this compound with hydantoin (B18101) derivatives. researchgate.net This opens the door to creating a new class of polyamides with specific thermal and mechanical properties.

Derivative Class Synthetic Approach Potential Properties Reference
PolyamidesDirect polycondensation with hydantoin derivativesEnhanced thermal stability, specific glass transition temperatures researchgate.net

Exploration of Advanced Functional Materials Utilizing this compound as a Building Block

The application of this compound as a monomer for aromatic polyanhydrides is well-established, particularly in the field of drug delivery. medchemexpress.com These polyanhydrides are biodegradable and have been used as carriers for various therapeutic agents. medchemexpress.com A notable example is its use in combination with sebacic acid to form a polyanhydride copolymer for the controlled release of carmustine (B1668450) in the treatment of brain cancer. nih.govresearchgate.netacs.orgresearchgate.net

Future research in this area will likely focus on creating novel polyanhydride-based materials with enhanced functionalities. This includes the development of copolymers with other monomers to fine-tune degradation rates and release kinetics for specific therapeutic applications. nih.gov For example, the copolymerization of this compound with sebacic acid allows for the creation of materials with controlled erosion properties, which is desirable for drug delivery matrices. researchgate.net The exploration of these materials for the delivery of other drugs, such as docetaxel, is also an active area of research. nih.gov

Rational Design of High-Performance Coordination Polymers and MOFs for Specialized Applications

The rigid yet flexible nature of the this compound ligand makes it an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials are crystalline structures where metal ions are linked by organic ligands. researchgate.net The choice of the organic linker is crucial in determining the final structure and properties of the CP or MOF. researchgate.net

The use of this compound in combination with other ligands, such as those containing nitrogen donors, has led to the formation of CPs with interesting topologies, including interpenetrating networks. researchgate.netustc.edu.cn These structures can exhibit unique properties, such as catalytic activity. For instance, a nickel(II)-based coordination polymer constructed with this compound has been shown to be an efficient catalyst for the reaction of CO2 and epoxides. researchgate.net

Future research will focus on the rational design of CPs and MOFs with tailored pore sizes and functionalities for specific applications. This includes their use in gas storage and separation, where the framework can be designed to selectively adsorb certain gas molecules. ustc.edu.cn The development of flexible and dynamic CPs that can respond to external stimuli is another promising avenue. researchgate.net

Metal Ion Co-ligand Resulting Structure Potential Application Reference
Nickel(II)1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene2D + 2D → 3D inclined polyrotaxaneCatalysis (CO2 fixation) researchgate.net
Cobalt(II)1,3-bis-(4-pyridyl)-propane2-fold interpenetrating 3D frameworkMagnetic materials rsc.org
Zinc(II)1,3-bis-(4-pyridyl)-propane4-fold interpenetrating 3D frameworkLuminescence rsc.org

Integration of this compound-Based Materials with Emerging Nanotechnologies and Supramolecular Systems

The integration of materials derived from this compound with nanotechnology and supramolecular chemistry represents a frontier in materials science. nih.gov Polyanhydride nanoparticles and microspheres have already shown promise in drug delivery applications. aston.ac.ukuq.edu.au Future work will likely involve the surface functionalization of these nanoparticles to achieve targeted drug delivery to specific cells or tissues. nih.gov

The principles of supramolecular chemistry, which involve non-covalent interactions, can be used to assemble this compound-based building blocks into complex and functional architectures. mdpi.com This could lead to the development of "smart" materials that can respond to environmental changes, such as pH or temperature. The construction of supramolecular frameworks with different topological nets is an active area of research. molaid.com

The combination of the biodegradability of polyanhydrides with the targeting capabilities of nanotechnology and the responsiveness of supramolecular systems could lead to the development of next-generation therapeutic and diagnostic tools.

Q & A

Q. Answer :

  • Synthetic Routes :
    • Nucleophilic Substitution : React 1,3-dibromopropane with carboxyphenol derivatives under alkaline conditions. Use a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
    • Esterification : Condense 1,3-propanediol with carboxyphenoxy chloride in the presence of a base (e.g., triethylamine) to form the target compound .
  • Purification :
    • Recrystallization from ethanol/water mixtures to remove unreacted precursors.
    • Column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation.
  • Purity Validation :
    • HPLC : Monitor for residual solvents/byproducts.
    • ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 3.5–4.0 ppm).
    • Elemental Analysis : Match experimental C/H/O percentages to theoretical values (±0.3% tolerance).

Advanced: How does the ligand bite angle of this compound influence its coordination geometry in transition metal complexes?

Q. Answer :

  • Bite Angle Significance : The distance between the two coordinating oxygen atoms determines the ligand’s ability to stabilize specific metal geometries (e.g., square planar vs. octahedral). A larger bite angle (e.g., >90°) favors strained configurations, impacting catalytic activity .
  • Methodological Analysis :
    • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict preferred bite angles and metal-ligand bond distances.
    • X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., Mn²⁺ or Pd²⁺) to experimentally measure bond angles (e.g., Mn–O–C angles in MOFs) .
    • Catalytic Screening : Compare reaction yields in cross-coupling reactions (e.g., Heck or Suzuki) to correlate bite angle with catalytic efficiency .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Answer :

  • Spectroscopy :
    • FT-IR : Identify carboxylate stretching vibrations (ν(C=O) ~1700 cm⁻¹) and ether linkages (ν(C-O-C) ~1250 cm⁻¹).
    • NMR : Use DEPT-135 to distinguish methylene (CH₂) and quaternary carbons in the propane backbone.
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Determine bond lengths/angles and hydrogen-bonding networks. For MOFs, analyze interchain distances (e.g., Mn···Mn = 10.8 Å in related structures) .
    • Powder XRD : Confirm phase purity by matching experimental patterns to simulated data (e.g., Mercury 4.0 software).

Advanced: How do hydrogen-bonding interactions in this compound-based MOFs affect framework stability and porosity?

Q. Answer :

  • Role of Hydrogen Bonding :
    • Stabilizes 3D networks by linking adjacent chains (e.g., O–H···O interactions between carboxylate groups).
    • Enhances thermal stability (TGA data shows decomposition >300°C in analogous MOFs) .
  • Experimental Design :
    • Solvothermal Synthesis : Optimize solvent mixtures (e.g., DMF/H₂O) to control crystallization kinetics.
    • Gas Adsorption Studies : Use N₂/CO₂ isotherms (77 K) to quantify surface area (BET) and pore size distribution.
    • In Situ XRD : Monitor structural changes under varying humidity to assess framework robustness.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of fine particulates .
  • Storage :
    • Keep in airtight containers under inert atmosphere (N₂/Ar) to prevent oxidation.
    • Store at 2–8°C for long-term stability .
  • Emergency Procedures :
    • For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can conflicting data on catalytic efficiency in this compound-metal complexes be systematically resolved?

Q. Answer :

  • Root Cause Analysis :
    • Ligand Purity : Verify via elemental analysis; trace impurities (e.g., unreacted phenol) may poison catalysts.
    • Reaction Conditions : Screen solvents (e.g., DMF vs. THF), temperatures, and bases to identify optimal parameters .
  • Controlled Experiments :
    • Kinetic Studies : Use in situ IR or UV-Vis to track reaction progress and intermediate formation.
    • Isolation of Active Species : Characterize catalytic intermediates via ESI-MS or EXAFS.
  • Statistical Validation : Apply Design of Experiments (DoE) to assess variable interactions (e.g., ligand/metal ratio vs. yield) .

Basic: What are the primary applications of this compound in materials science?

Q. Answer :

  • Polymer Synthesis : Acts as a crosslinking agent in epoxy resins, enhancing thermal stability.
  • MOF Construction : Serves as a bridging ligand for transition metals (e.g., Mn²⁺, Fe³⁺) to create porous materials for gas storage .
  • Drug Delivery : Functionalized nanoparticles using carboxylate groups for pH-responsive release mechanisms.

Advanced: What strategies optimize the synthesis of chiral derivatives of this compound for asymmetric catalysis?

Q. Answer :

  • Chiral Induction :
    • Use enantiopure starting materials (e.g., (R)- or (S)-carboxyphenol) during ligand synthesis.
    • Employ chiral auxiliaries (e.g., BINOL) to direct asymmetric esterification .
  • Characterization :
    • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to racemic mixtures.
    • X-ray Crystallography : Resolve absolute configuration of metal complexes (e.g., Pd⁰ with chiral ligands) .

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